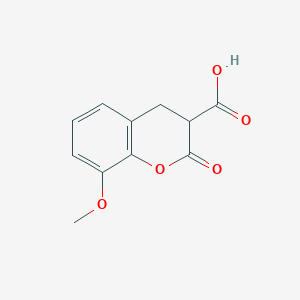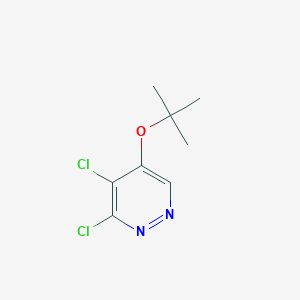
7-Bromoisoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoisoquinolin-4-ol is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinolin-4-ol typically involves the bromination of isoquinolin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile (MeCN). The reaction is often catalyzed by transition metals such as palladium (Pd) or copper (Cu) to enhance the selectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization or chromatography is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted isoquinolines, quinolines, and other heterocyclic compounds .
Scientific Research Applications
7-Bromoisoquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Bromoisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
4-Bromoisoquinoline: Another brominated isoquinoline derivative with similar reactivity but different substitution patterns.
7-Chloroisoquinolin-4-ol: A chlorinated analog with distinct chemical and biological properties.
Isoquinolin-4-ol: The non-brominated parent compound used as a reference for comparing reactivity and applications.
Uniqueness: This specific substitution pattern allows for selective functionalization and the development of novel compounds with enhanced properties .
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
7-bromoisoquinolin-4-ol |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-5,12H |
InChI Key |
PAIWZIRXPMHCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)

![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)







![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)

![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)
